molecular formula C11H9NO B075289 4-Phenylpyridine N-oxide CAS No. 1131-61-9

4-Phenylpyridine N-oxide

Cat. No. B075289
CAS RN: 1131-61-9
M. Wt: 171.19 g/mol
InChI Key: VZOPVKZLLGMDDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylpyridine N-oxide and its derivatives involves various chemical reactions, including oxidation and Wallach rearrangement. Buncel et al. (1984) extended studies into the phenylazoxypyridine series, finding that oxidation of 4- and 3-phenylazopyridine with peracetic acid yields α and β phenylazoxypyridine-N-oxides, challenging previous reports that only α isomers were obtained. This highlights the compound's complex synthesis routes and the influence of field, resonance, and steric effects on its formation (Buncel, Keum, Cygler, Varughese, & Birnbaum, 1984).

Molecular Structure Analysis

The molecular structure of 4-Phenylpyridine N-oxide derivatives has been characterized through various techniques, including X-ray crystallography. Conterosito et al. (2016) reported on the synthesis, NMR characterization, and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4′-Dimethyl 2,2′-bipyridine N-Oxide, revealing the impact of N-oxidation on the molecular conformation and intermolecular interactions of these compounds (Conterosito, Magistris, Barolo, Croce, & Milanesio, 2016).

Chemical Reactions and Properties

4-Phenylpyridine N-oxide undergoes various chemical reactions, reflecting its reactivity and the effect of the N-oxide group on its behavior. Smirnov et al. (1973) synthesized some 2-aryl-3-hydroxypyridine N-oxides and studied their electrophilic reactions, demonstrating the N-oxide group's influence on reactivity and substitution orientation (Smirnov, Kuz’min, Zbarskii, Lezina, & Dyumaev, 1973).

Physical Properties Analysis

The physical properties of 4-Phenylpyridine N-oxide, such as crystal structure and solubility, are crucial for understanding its applications and behavior in various environments. Belova et al. (2017) conducted a study on 4-methylpyridine-N-oxide, providing insights into the molecular symmetry, electron diffraction, and quantum chemical calculations. This research helps elucidate the physical properties and molecular geometry of N-oxide derivatives, contributing to a deeper understanding of their characteristics (Belova, Girichev, Kotova, Korolkova, & Trang, 2017).

Chemical Properties Analysis

The chemical properties of 4-Phenylpyridine N-oxide, including its reactivity, electron distribution, and interaction with other compounds, are significant for its application in various fields. For example, the study on the molecular structure and electron distribution of 4-nitropyridine N-oxide by Belova et al. (2020) highlights the substituent effects on structural parameters and electron density distribution, offering insights into the chemical behavior of N-oxide compounds (Belova, Pimenov, Kotova, & Girichev, 2020).

Scientific Research Applications

  • Inhibition of Mitochondrial NADH Dehydrogenase : 4-Phenylpyridine derivatives, such as MPP+, are known to inhibit the oxidation of NAD+-linked substrates in mitochondria, which is related to parkinsonism. This suggests its potential role in studying mitochondrial dysfunctions and neurodegenerative diseases (Ramsay et al., 1986).

  • Synthesis of Iridium(III) Complexes : 4-Phenylpyridine N-oxide has been used in the synthesis of cyclometalated complexes of Iridium(III), which are relevant in photophysical and redox studies. This indicates its utility in the development of materials with specific optical and electronic properties (Neve et al., 1999).

  • Phosphorescent Iridium Complexes for Oxygen Sensing : A novel phosphorescent Ir(III) complex, incorporating 4-Phenylpyridine N-oxide, has been synthesized for use as an oxygen probe. This application demonstrates its utility in developing sensors for gas analysis and the measurement of dissolved oxygen (Medina-Castillo et al., 2007).

  • Transition Metal Perchlorate Complexes : Research has been conducted on the formation of complexes between 4-Phenylpyridine N-oxide and various metal perchlorates, providing insights into the steric and electronic interactions in such complexes (Speca et al., 1979).

  • Asymmetric Hydrocyanation of Nitroolefins : In catalysis, 4-Phenylpyridine N-oxide has been used as an additive in the asymmetric hydrocyanation of nitroolefins, demonstrating its role in enhancing the reactivity and selectivity of catalytic processes (Jakhar et al., 2014).

Safety And Hazards

4-Phenylpyridine N-oxide should be handled with care to avoid contact with skin and eyes, inhalation of dust, and ingestion . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

1-oxido-4-phenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPVKZLLGMDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridine N-oxide

CAS RN

1131-61-9
Record name Pyridine, 4-phenyl-, 1-oxide
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Record name 4-Phenylpyridine N-oxide
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Record name Pyridine, 4-phenyl-, 1-oxide
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Record name 4-phenylpyridine N-oxide
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Record name 4-PHENYLPYRIDINE-1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
AN Speca, FJ Iaconianni, LS Gelfand… - Journal of Inorganic and …, 1979 - Elsevier
… Almraet--The bulky p-phenyl substituent in 4-phenylpyridine N-oxide(L) was shown to exert … N-oxide with a bulky para-substituent, such as 4-phenylpyridine N-oxide (4-ph-N-pyO: I), …
Number of citations: 3 www.sciencedirect.com
MS Xie, M Shan, N Li, YG Chen, XB Wang… - ACS …, 2021 - ACS Publications
… Furthermore, the negative charge of 4-phenylpyridine-N-oxide’s oxygen atom (Q = −0.555) was significantly higher than that of the nitrogen atom in DMAP (Q = −0.493) (Scheme 2d). …
Number of citations: 10 pubs.acs.org
N Tokay, C Öğretir - Journal of Molecular Structure: THEOCHEM, 2003 - Elsevier
… For 4-phenylpyridine-N-oxide, however, calculations imply conjugated acid mechanism for nitration. For 2- and 4-benzylpyridine-N-oxide molecules a conjugated acid mechanism were …
Number of citations: 6 www.sciencedirect.com
AM Bauer, EE Ramey, KG Oberle, GA Fata… - Tetrahedron …, 2019 - Elsevier
… of pyridine-N-oxide as the OAT reagent (74% conversion to methyl benzoylformate, entry 2, average of two runs) relative to the reported reaction that used 4-phenylpyridine-N-oxide as …
Number of citations: 5 www.sciencedirect.com
H Andersson, M Gustafsson, D Boström… - Angewandte …, 2009 - Wiley Online Library
… 4-Phenylpyridine N-oxide (1 b) and 4-benzyloxypyridine N-oxide (1 c) were also reacted … the intermediate formed by reacting 4-phenylpyridine N-oxide with phenylmagnesium chloride. …
Number of citations: 44 onlinelibrary.wiley.com
I Habib, K Singha, M Hossain - ChemistrySelect, 2023 - Wiley Online Library
… , whereas 4-phenylpyridine N-oxide did not participate in this reaction. 4-phenylpyridine N-oxide reacted with excess pyridine to give the salt 135 d in 69 % of yield (Scheme 36). …
JW Beatty, JJ Douglas, R Miller, RC McAtee, KP Cole… - Chem, 2016 - cell.com
… Driven by an improved mechanistic understanding of this process, we have identified 4-phenylpyridine N-oxide as an efficient redox trigger with correspondingly improved reaction …
Number of citations: 231 www.cell.com
T Nishida, A Fukazawa, E Yamaguchi… - Chemistry–An Asian …, 2014 - Wiley Online Library
… the complex formation of 4-phenylpyridine N-oxide (2 a) with … for one hour afforded the 4-phenylpyridine N-oxide–BF 2 CF … in place of 1 a, a 4-phenylpyridine N-oxide–BF 3 complex was …
Number of citations: 20 onlinelibrary.wiley.com
CL Wild, M Spahis, RD Blankenship, JW Rogers… - Polyhedron, 1983 - Elsevier
Complexes of eleven substituted pyridine N-oxide donors with stannic chloride in acetonitrile solution were investigated ultizing IR spectroscopy. Two distinct types of behaviour were …
Number of citations: 7 www.sciencedirect.com
MH Abraham, L Honcharova, SA Rocco… - New Journal of …, 2011 - pubs.rsc.org
… We use 4-phenylpyridine-N-oxide and 4-phenylpyridine as examples because this is the only pair for which experimental log P s values are available 1,16 for both wet octanol and a …
Number of citations: 28 pubs.rsc.org

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